Cas no 1416245-75-4 (2-Fluoro-N-(prop-2-yn-1-yl)acetamide)

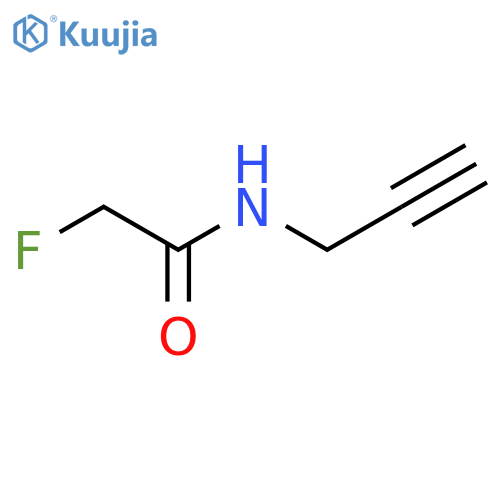

1416245-75-4 structure

商品名:2-Fluoro-N-(prop-2-yn-1-yl)acetamide

2-Fluoro-N-(prop-2-yn-1-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- SCHEMBL6256634

- 2-Fluoro-N-(prop-2-yn-1-yl)acetamide

- 1416245-75-4

-

- インチ: 1S/C5H6FNO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8)

- InChIKey: HBCCQHXNCZOVFT-UHFFFAOYSA-N

- ほほえんだ: FCC(NCC#C)=O

計算された属性

- せいみつぶんしりょう: 115.043341977g/mol

- どういたいしつりょう: 115.043341977g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0

2-Fluoro-N-(prop-2-yn-1-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A2627911-100mg |

2-Fluoro-N-(prop-2-yn-1-yl)acetamide |

1416245-75-4 | 95% | 100mg |

$284.0 | 2024-04-24 | |

| Ambeed | A2627911-1g |

2-Fluoro-N-(prop-2-yn-1-yl)acetamide |

1416245-75-4 | 95% | 1g |

$1284.0 | 2024-04-24 | |

| Ambeed | A2627911-250mg |

2-Fluoro-N-(prop-2-yn-1-yl)acetamide |

1416245-75-4 | 95% | 250mg |

$461.0 | 2024-04-24 | |

| Ambeed | A2627911-50mg |

2-Fluoro-N-(prop-2-yn-1-yl)acetamide |

1416245-75-4 | 95% | 50mg |

$161.0 | 2024-04-24 |

2-Fluoro-N-(prop-2-yn-1-yl)acetamide 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

1416245-75-4 (2-Fluoro-N-(prop-2-yn-1-yl)acetamide) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1416245-75-4)

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):256/415/1156